molecular formula C14H19NO2 B6644722 N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine

N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B6644722
M. Wt: 233.31 g/mol
InChI Key: LCBVJLJPASNXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine, also known as PD, is a chemical compound that has been studied for its potential applications in scientific research. PD is a spirocyclic amine that has a unique structure, making it a promising candidate for various research fields.

Mechanism of Action

The mechanism of action of N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is not fully understood. However, studies have shown that N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine inhibits the activity of enzymes involved in cell division and DNA replication, leading to cell death. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has also been shown to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been shown to have a wide range of biochemical and physiological effects. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has several advantages for lab experiments. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is easy to synthesize and can be produced in large quantities. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is also stable under a wide range of conditions, making it easy to handle and store. However, N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has some limitations for lab experiments. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is not water-soluble, making it difficult to use in aqueous solutions. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is also sensitive to light and air, making it important to handle N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine in a dark and oxygen-free environment.

Future Directions

There are several future directions for the study of N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has shown promising results in cancer research, and further studies are needed to determine its potential as a cancer therapy. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has also shown potential as an antibacterial, antifungal, and antiviral agent, and further studies are needed to determine its effectiveness in these areas. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has also shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to determine the mechanisms of action of N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine and its potential applications in various research fields.
Conclusion:
In conclusion, N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is a promising candidate for various research fields. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has also been shown to have anti-inflammatory properties and potential as a cancer therapy. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has several advantages for lab experiments, but also has some limitations. Further studies are needed to determine the potential of N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine in various research fields.

Scientific Research Applications

N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been studied for its potential applications in various research fields. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has also been studied for its potential use in cancer research. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-4-12(5-3-1)15-13-6-8-14(9-7-13)16-10-11-17-14/h1-5,13,15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBVJLJPASNXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of aniline (0.58 mL, 6.4 mmol) and acetic acid (0.73 mL, 12.8 mmol) in MeOH (6 mL) was added 1,4-dioxaspiro[4.5]decan-8-one (1.0 g, 6.4 mmol). The mixture was stirred at 50° C. for 2 h. Then, NaCNBH3 (402 mg, 6.4 mmol) was added at 0° C. The mixture was stirred at room temperature for 2 h. Then, 2 M aqueous NaOH was added to quench the reaction. The organic materials were extracted with EtOAc. The combined extracts were washed with brine, dried over Na2SO4 and filtered. After removal of the solvent at reduced pressure, the residue was purified by column chromatography (Purif, silica gel, 95:5 hexane/EtOAc to 70:30 hexane/EtOAc) to give the crude title compound (1.39 g, 93%) as a pale yellow solid:
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
402 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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